molecular formula C11H16FN B1470323 2-Fluoro-2-(p-tolyl)butan-1-amine CAS No. 1545640-77-4

2-Fluoro-2-(p-tolyl)butan-1-amine

Cat. No.: B1470323
CAS No.: 1545640-77-4
M. Wt: 181.25 g/mol
InChI Key: QNHCRZOVQMSDRW-UHFFFAOYSA-N
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Description

2-Fluoro-2-(p-tolyl)butan-1-amine is a compound that belongs to the class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as a key element . The tolyl group in the compound is a functional group related to toluene .


Synthesis Analysis

The synthesis of amines like this compound can be achieved through several methods. One common method is the direct reaction of a carboxylic acid with an amine, which typically produces a salt rather than an amide. Therefore, acyl chlorides or anhydrides are often used as alternatives. Acid chlorides react with ammonia, 1° amines, and 2° amines to form amides .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a butan-1-amine backbone, with a fluorine atom and a p-tolyl group (a toluene derivative) attached to the second carbon atom .


Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of chemical reactions. For instance, they can react with acid chlorides to form amides . Additionally, the tolyl group in the compound can undergo various reactions, such as Williamson etherification and C-C coupling reactions .

Scientific Research Applications

Fluorine Effects and Applications in Organic Chemistry

Fluorine's unique effects on the physical and chemical properties of organic compounds have been extensively explored in various areas of research. The incorporation of fluorine into organic molecules, such as 2-fluoro-2-(p-tolyl)butan-1-amine, often results in significant modifications to their reactivity, stability, and biological activity. Fluorinated compounds have found applications across a wide range of fields, including pharmaceuticals, agrochemicals, and material science due to their enhanced lipophilicity, metabolic stability, and ability to form specific interactions with biological targets. Fluorine's small size and high electronegativity can influence the molecular conformation and electron distribution, leading to unique chemical behaviors not observed with other substituents. This has made fluorinated compounds valuable tools in drug discovery and development, where the precise tuning of molecular properties is crucial for achieving desired biological activities and pharmacokinetic profiles (Seebach, 2015).

Fluorinated Amines as Fluorinating Agents

N-fluoro amines and their analogues serve as potent fluorinating agents in organic synthesis, providing a versatile approach for the introduction of fluorine atoms into organic molecules. These reagents are categorized into neutral and ionic types, each with specific reactivities and applications. Their use enables the selective fluorination of various organic compounds, offering a controlled method for modifying molecular structures with fluorine. The fluorinating activity of these reagents varies with their structure and the solvent used, highlighting the importance of understanding their reactivity for effective application in synthesis. This has significant implications for the development of fluorine-containing pharmaceuticals and agrochemicals, where the incorporation of fluorine can have profound effects on the biological activity and stability of the compounds (Furin & Fainzil’berg, 2000).

Fluorinated Amines in Environmental Remediation

The removal of persistent and harmful perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies is a critical area of environmental research. Amine-containing sorbents, including those derived from fluorinated amines, have shown promise in the effective removal of PFAS from water. These sorbents utilize a combination of electrostatic interactions, hydrophobic interactions, and sorbent morphology to capture and remove PFAS molecules. The development and application of these amine-functionalized sorbents represent a significant advancement in environmental remediation technologies, offering a potential solution to the challenge of purifying water from these persistent pollutants (Ateia et al., 2019).

Biocatalytic Applications

The application of amine dehydrogenases in the biocatalytic synthesis of short chiral alkyl amines and amino alcohols highlights the expanding role of fluorinated amines in green chemistry. These enzymes, without any protein engineering, efficiently synthesize small 2-aminoalkanes with high conversions and moderate to high enantioselectivities. The use of such biocatalysts offers an environmentally friendly alternative to traditional chemical synthesis methods, enabling the production of chiral amines, which are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules (Ducrot et al., 2021).

Properties

IUPAC Name

2-fluoro-2-(4-methylphenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-3-11(12,8-13)10-6-4-9(2)5-7-10/h4-7H,3,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHCRZOVQMSDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)(C1=CC=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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